molecular formula C13H18N2O B3257035 3-hexyl-1H-benzimidazol-2-one CAS No. 282088-69-1

3-hexyl-1H-benzimidazol-2-one

Cat. No. B3257035
CAS RN: 282088-69-1
M. Wt: 218.29 g/mol
InChI Key: IDTLKMNKJYQAMF-UHFFFAOYSA-N
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Description

“3-hexyl-1H-benzimidazol-2-one” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings . The benzimidazole core is found in many bioactive heterocyclic compounds and is of wide interest due to its diverse biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzimidazole derivatives are provided using the B3LYP/6-311++G (d,p) basis set .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It can also undergo reactions with aldehydes in place of formic acid, followed by oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by the presence of different substituents on the benzimidazole core . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-hexyl-1H-benzimidazol-2-one in lab experiments is its versatility. This compound can be easily conjugated to proteins, making it an ideal tool for studying protein-protein interactions. Additionally, this compound is sensitive to changes in pH, making it useful for tracking pH changes in living cells. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound, and its effects on living organisms are not well understood. Additionally, this compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 3-hexyl-1H-benzimidazol-2-one. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of diseases associated with oxidative stress. Finally, there is a need for further research on the mechanism of action of this compound, which may lead to the development of new tools for studying protein-protein interactions and other biomolecular processes.

Scientific Research Applications

3-hexyl-1H-benzimidazol-2-one has a wide range of applications in scientific research. One of the most significant uses of this compound is as a fluorescent probe for detecting protein-protein interactions. This compound is a small molecule that can be easily conjugated to proteins, allowing researchers to track the interactions between proteins in real-time. Additionally, this compound has been used as a biosensor for measuring cellular pH changes. This compound is sensitive to changes in pH, and its fluorescence properties change in response to changes in pH, making it an ideal tool for tracking pH changes in living cells.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific structures and applications . It’s important to follow safety data sheets and precautionary statements when handling these compounds .

properties

IUPAC Name

3-hexyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-3-4-7-10-15-12-9-6-5-8-11(12)14-13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTLKMNKJYQAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273303
Record name 1-Hexyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

282088-69-1
Record name 1-Hexyl-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282088-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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